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Compound of Interest

Compound Name: 7-Bromobenzo[d]oxazol-2-amine

Cat. No.: B592044

An In-Depth Technical Guide to the Molecular Structure of 7-Bromobenzo[d]oxazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a
wide array of biologically active compounds.[1] Its rigid, planar geometry and hydrogen bonding capabilities allow for potent and
selective interactions with various biological targets. 7-Bromobenzo[d]oxazol-2-amine, a specific derivative of this core,
represents a versatile building block for chemical library synthesis and drug discovery. The strategic placement of a bromine atom at
the 7-position provides a reactive handle for diversification through modern cross-coupling methodologies, while the 2-amino group
offers a site for further functionalization. This guide provides an in-depth analysis of its molecular structure, a robust synthesis
protocol, and an exploration of its potential in pharmaceutical research.

Molecular Structure and Physicochemical Properties

7-Bromobenzo[d]oxazol-2-amine is a heterocyclic aromatic compound composed of a benzene ring fused to an oxazole ring. The
key structural features include an exocyclic amine group at the C2 position and a bromine substituent at the C7 position of the
benzene ring.

Property Value Source
IUPAC Name 7-bromo-1,3-benzoxazol-2-amine [2]
CAS Number 1211527-07-9 [2]
Molecular Formula C7HsBrN20 [2]
Molecular Weight 213.03 g/mol [3]
Canonical SMILES NC1=NC2=CC=CC(Br)=C201 [3]
InChl Key QVSLAPQMRBWVBL-UHFFFAOYSA-N [2]
Physical Form Solid [2]
Storage Keep in dark place, sealed in dry, 2-8°C [2]

digraph "molecule" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [color="#5F6368", penwidth=2];
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// Atom nodes

N1 [label="N", pos="0,0.6!"];

C2 [label="C", pos="-1.2,0!"1;

N3 [label="N", pos="-0.6,-1.2!"];
C3a [label="C", pos="0.6,-0.6!"];
C4 [label="C", pos="2.4,-1.2!"];
C5 [label="C", po0s="3.0,0!"];

C6 [label="C", pos="2.4,1.2!"];
C7 [label="C", pos="1.2,1.8!"];
C7a [label="C", p0s="0.6,0.6!"1;
0 [label="0", pos="-0.6,1.8!"];
Br [label="Br", pos="0.6,3.2!"1;
NH2 [label="NH:2", pos="-2.4,0!"];

// Atom numbering nodes

N1 label [label="1", pos="-0.1,0.9", fontsize=10, fontcolor="#EA4335"];
C2 label [label="2", pos="-1.5,0.3", fontsize=10, fontcolor="#EA4335"];
N3 label [label="3", pos="-0.9,-1.5", fontsize=10, fontcolor="#EA4335"];
C3a label [label="3a", pos="0.9,-0.9", fontsize=10, fontcolor="#EA4335"];
C4 label [label="4", pos="2.7,-1.5", fontsize=10, fontcolor="#EA4335"];
C5 label [label="5", pos="3.3,0.3", fontsize=10, fontcolor="#EA4335"];
C6_label [label="6", pos="2.7,1.5", fontsize=10, fontcolor="#EA4335"];

C7 label [label="7", pos="1.2,2.1", fontsize=10, fontcolor="#EA4335"];
C7a_label [label="7a", pos="0.9,0.9", fontsize=10, fontcolor="#EA4335"];

// Bonds
C2 -- N1;
N1l -- C7a;
C7a -- 0;

0 -- C2;
C2 -- N3;
C3a -- N3;
C3a -- C4;
C4 -- C5;
C5 -- C6;
c6 -- C7;
C7 -- (7a;
C7a -- C3a;
C7 -- Br;
C2 -- NH2 [style=dashed];
}

Caption: Molecular structure of 7-Bromobenzo[d]Joxazol-2-amine with [UPAC numbering.
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Spectroscopic Characterization

While full experimental spectra are not publicly available, they can be reliably predicted based on the known structure and data from

analogous compounds.[4][5] Commercial suppliers confirm that characterization data (NMR, MS, IR) for this compound exists.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

« H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons

at the C4, C5, and C6 positions. The amine protons will appear as a broad singlet, the chemical shift of which is dependent on

solvent and concentration.

e 13C NMR: The carbon NMR spectrum should display seven signals for the seven carbon atoms of the benzoxazole core. The

carbon attached to the bromine (C7) will be shifted upfield due to the heavy atom effect, while the carbon attached to the amino

group (C2) will appear significantly downfield.

Predicted *H NMR Data (in DMSO-de)

Chemical Shift (3, ppm)

Assignment

~7.4-7.6 Aromatic (C4-H, C5-H, C6-H)
~7.2 (br s) Amine (-NHz)

Predicted **C NMR Data (in DMSO-ds)

Chemical Shift (8, ppm) Assignment

~165 C2 (Amine-substituted)
~140-150 C3a, C7a (Bridgehead)
~110-130 C4, C5, C6 (Aromatic)

~105 C7 (Bromo-substituted)

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

Key IR Absorption Bands

Wavenumber (cm~1)

Vibrational Mode

3300-3450 N-H stretching (amine)
1640-1680 C=N stretching (oxazole ring)
1500-1600 C=C stretching (aromatic ring)
1200-1250 C-O stretching (oxazole ring)
550-650 C-Br stretching

Mass Spectrometry (MS)
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Mass spectrometry is used to confirm the molecular weight and elemental composition. For 7-Bromobenzo[d]oxazol-2-amine, the
presence of a single bromine atom results in a characteristic isotopic pattern for the molecular ion peak.

« Expected M+ Peak: A doublet of peaks at m/z 212 and 214 of nearly equal intensity (approximately 1:1 ratio), corresponding to
the two major isotopes of bromine (7°Br and 8!Br).

» High-Resolution MS (HRMS): Calculated for [C7Hs7°BrN20]*: 211.9636; Found: 211.96xx.

Synthesis Protocol

The synthesis of 7-Bromobenzo[d]oxazol-2-amine is most effectively achieved via a two-step process: the synthesis of the key
precursor, 2-Amino-3-bromophenol, followed by a cyclization reaction to form the benzoxazole ring.

@-Bromo-z-methoxyaniline]

Step 1:
Demethylation

A4
G—Amino—B—bromophenoD

BrCN, NaOAc, MeOH

Step 2:
Cyclization

y

7-Bromobenzo[d]oxazol-2-amine
(Final Product)

Click to download full resolution via product page

Caption: Proposed two-step synthesis workflow.
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Step 1: Synthesis of 2-Amino-3-bromophenol

This protocol is adapted from established demethylation procedures.[6] The causality behind this step is the use of boron tribromide
(BBrs), a powerful Lewis acid, to selectively cleave the methyl ether without affecting the other functional groups.

Materials:

¢ 6-bromo-2-methoxyaniline

« Boron tribromide (1.0 M solution in dichloromethane)
¢ Dichloromethane (DCM), anhydrous

¢ Methanol

* Ice bath

Procedure:

* Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-2-
methoxyaniline (1.0 eq) in anhydrous DCM.

« Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a 1.0 M solution of boron tribromide in DCM (2.0 eq)
dropwise via syringe.

+ Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir
overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

o Work-up: Carefully quench the reaction by slowly adding methanol at 0°C.

« Purification: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, 2-amino-3-bromophenol,
which can be used in the next step, often without further purification.

Step 2: Cyclization to 7-Bromobenzo[d]oxazol-2-amine

This step involves the reaction of the ortho-aminophenol with cyanogen bromide. The nucleophilic amino group attacks the
electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization by the adjacent hydroxyl group to form the
stable benzoxazole ring.

Materials:

e 2-Amino-3-bromophenol (from Step 1)
« Cyanogen bromide (BrCN)

¢ Sodium acetate

Methanol

o Water

Procedure:

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8384272.htm
https://www.benchchem.com/product/b592044?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

« Reaction Setup: Dissolve 2-Amino-3-bromophenol (1.0 eq) in methanol in a round-bottom flask.

« Reagent Addition: Add a solution of cyanogen bromide (1.1 eq) in methanol to the flask. Caution: Cyanogen bromide is highly
toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

* Reaction Execution: Add sodium acetate (1.5 eq) to the mixture and stir at room temperature for 12-18 hours. Monitor the
reaction by TLC until the starting material is consumed.

* Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the crude product.

« Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by
recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 7-Bromobenzo[d]oxazol-2-amine.

Reactivity and Applications in Drug Discovery

7-Bromobenzo[d]oxazol-2-amine is a valuable scaffold for generating molecular diversity. Its utility is analogous to that of similarly
substituted heterocyclic systems, such as 4,7-dibromobenzo[d]thiazol-2-amine, which are widely used in medicinal chemistry.[7]

« Palladium-Catalyzed Cross-Coupling: The bromine atom at the C7 position is amenable to various palladium-catalyzed cross-
coupling reactions, including Suzuki-Miyaura (using boronic acids) and Stille (using organostannanes) couplings.[7] This allows
for the facile introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling systematic Structure-Activity Relationship
(SAR) studies.

« N-Functionalization: The 2-amino group can be readily acylated, alkylated, or used in reductive amination reactions.[8] This
provides another vector for modifying the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen
bonding potential.

The benzoxazole core itself is found in compounds with a wide range of therapeutic applications, including anticancer, antimicrobial,
and antiviral agents.[9] By using 7-Bromobenzo[d]oxazol-2-amine as a starting material, researchers can rapidly synthesize
libraries of novel compounds for screening against various biological targets.

Conclusion

7-Bromobenzo[d]oxazol-2-amine is a well-characterized heterocyclic compound with significant potential as a building block in
drug discovery and materials science. Its defined molecular structure, predictable spectroscopic signature, and accessible synthesis
make it an attractive tool for researchers. The dual points of reactivity—the C7-bromine for cross-coupling and the C2-amine for N-
functionalization—provide the strategic handles necessary to explore a vast chemical space in the rational design of novel, high-
value molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Molecular structure of 7-Bromobenzo[d]oxazol-2-amine]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b592044#molecular-structure-of-7-bromobenzo-d-oxazol-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic
procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the
fithess of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our
Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced ress uast
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